

Application Note: Rapid UPLC Analysis of Ivabradine Impurity 2

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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Abstract

This application note presents a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of **Ivabradine Impurity 2** in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, enabling a short run time of under 5 minutes. This method is suitable for high-throughput screening, in-process control, and quality control of Ivabradine.

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.^[1] During the synthesis and storage of Ivabradine, various process-related and degradation impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product.^[2] **Ivabradine Impurity 2** is a known impurity of Ivabradine.^{[3][4]} This application note describes a validated UPLC method for the rapid and accurate determination of this specific impurity.

Experimental

Instrumentation and Consumables

- UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m) is recommended for optimal performance.^[5]

- Vials: Amber glass vials to protect the light-sensitive Ivabradine from degradation.[2]
- Software: Chromatography data acquisition and processing software.

Reagents and Standards

- Acetonitrile (ACN): HPLC grade
- Ammonium Acetate: Analytical reagent grade
- Water: Milli-Q or equivalent purified water
- Ivabradine Hydrochloride Reference Standard
- **Ivabradine Impurity 2 Reference Standard[3][4]**

Chromatographic Conditions

A summary of the optimized UPLC method parameters is provided in the table below.

Parameter	Condition
Column	C18, 100 x 2.1 mm, 1.8 µm[5]
Mobile Phase	20 mM Ammonium Acetate : Acetonitrile (65:35, v/v)[6]
Flow Rate	0.4 mL/min[5]
Injection Volume	1.0 µL
Column Temperature	25°C[6]
Detection Wavelength	285 nm[5]
Run Time	5 minutes

Protocols

Standard Solution Preparation

- Ivabradine Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ivabradine Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Ivabradine Impurity 2** Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of **Ivabradine Impurity 2** reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL Ivabradine, 1 µg/mL Impurity 2): Dilute 1 mL of the Ivabradine stock solution and 1 mL of the Impurity 2 stock solution to 10 mL with the mobile phase.

Sample Solution Preparation

- Ivabradine Bulk Drug: Accurately weigh about 25 mg of the Ivabradine bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Ivabradine Formulation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Ivabradine into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

Results and Discussion

The developed UPLC method provides excellent separation of Ivabradine and **Ivabradine Impurity 2**. A representative chromatogram is shown in Figure 1 (simulated). The method was validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. [5]

System Suitability

The system suitability parameters were evaluated to ensure the performance of the chromatographic system.

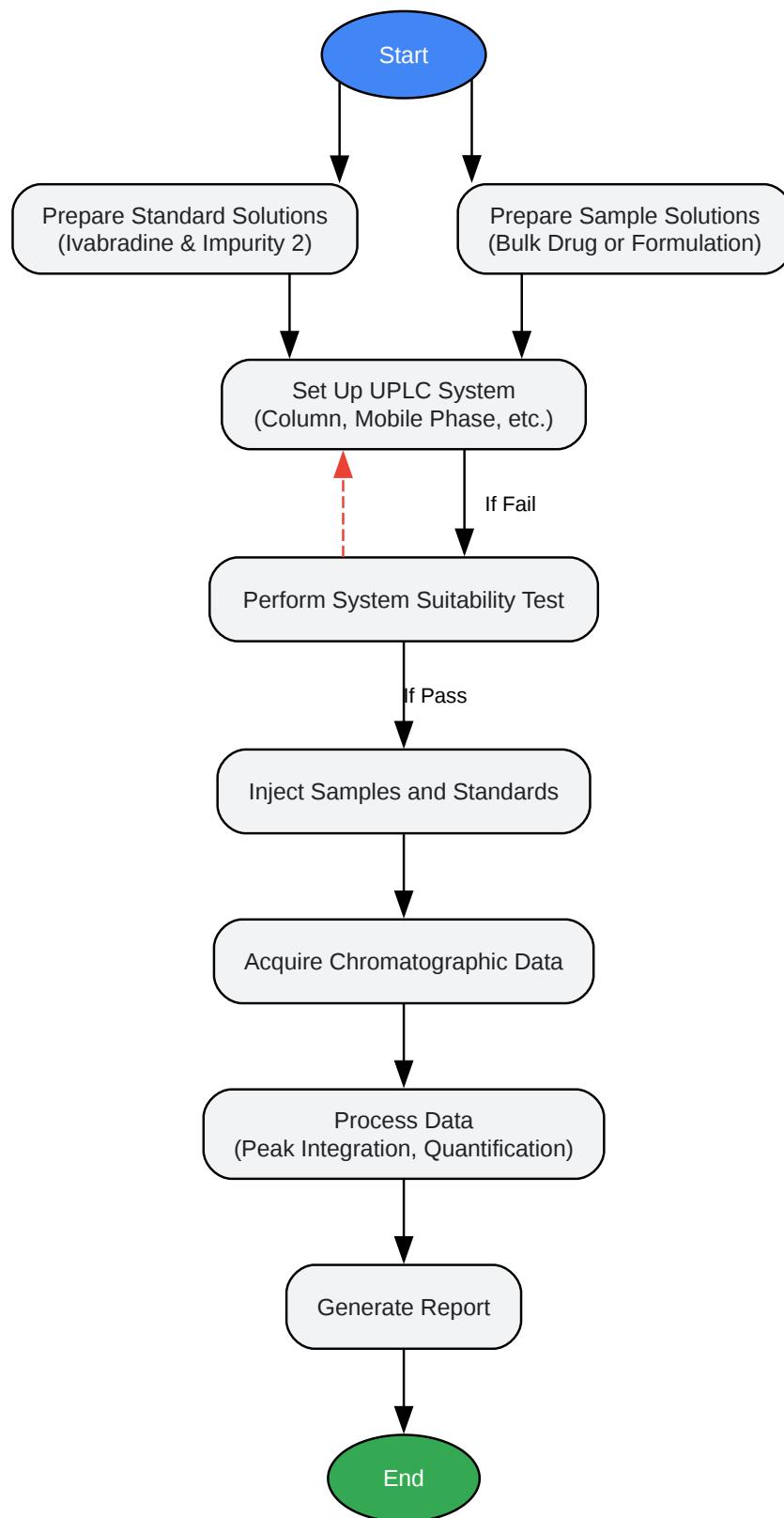
Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Ivabradine)	≤ 2.0	1.2
Theoretical Plates (Ivabradine)	≥ 2000	8500
Resolution (Ivabradine and Impurity 2)	≥ 2.0	4.5
%RSD of Peak Areas (n=6)	$\leq 2.0\%$	0.8%

Linearity

The method demonstrated good linearity for **Ivabradine Impurity 2** over the concentration range of 0.1 to 2.0 $\mu\text{g/mL}$.

Analyte	Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Ivabradine Impurity 2	0.1 - 2.0	0.9995

Workflow Diagram



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Caption: UPLC analysis workflow for **Ivabradine Impurity 2**.

Conclusion

The described UPLC method is rapid, sensitive, and reliable for the determination of **Ivabradine Impurity 2** in both bulk drug and pharmaceutical dosage forms. The short analysis time makes it ideal for routine quality control and high-throughput environments.

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